molecular formula C18H18N2O2S B8505729 Ethyl 4-amino-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8505729
M. Wt: 326.4 g/mol
InChI Key: ISVZJCQNFNJPDZ-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of 2-amino-4-(3-methylphenyl)-3-thiophenecarbonitrile (Description 56) (2.98 g, 13.91 mmol) in toluene (75 mL) at RT was added ethyl acetoacetate (1.76 mL, 13.91 mmol) and SnCl4 (3.26 mL, 27.8 mmol). The reaction mixture was refluxed under a nitrogen atmosphere for ca. 4 h and was then cooled to RT and concentrated in vacuo. The residue was re-partitioned between ethyl acetate and water (ca. 80 mL each) and the aqueous layer separated and re-extracted with ethyl acetate (ca. 50 mL×2). The combined organic layer was then passed though a phase separator and the solvent removed in vacuo. The residue was purified by chromatography on silica, eluting with a gradient of 0-50% ethyl acetate in cyclohexane, to give the title compound (880 mg). LCMS (A) m/z: 327 [M+1]+, Rt 1.23 min (acidic).
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
3.26 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=2)[C:6]=1[C:7]#[N:8].[C:16]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:17][C:18]([CH3:20])=O.Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1>[NH2:8][C:7]1[C:17]([C:16]([O:22][CH2:23][CH3:24])=[O:21])=[C:18]([CH3:20])[N:1]=[C:2]2[S:3][CH:4]=[C:5]([C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=3)[C:6]=12

Inputs

Step One
Name
Quantity
2.98 g
Type
reactant
Smiles
NC=1SC=C(C1C#N)C1=CC(=CC=C1)C
Name
Quantity
1.76 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
SnCl4
Quantity
3.26 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under a nitrogen atmosphere for ca. 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was re-partitioned between ethyl acetate and water (ca. 80 mL each)
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (ca. 50 mL×2)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-50% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2C2=CC(=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 880 mg
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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